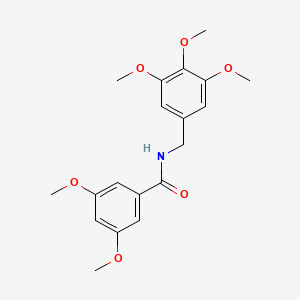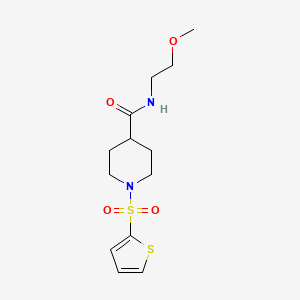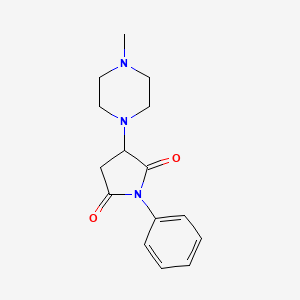![molecular formula C14H19ClN2O5S B5178327 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5178327.png)
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide, also known as E404 or Etazolate, is a chemical compound with potential therapeutic applications. It belongs to the class of benzodiazepine receptor agonists and has been studied for its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of Etazolate is not fully understood, but it is believed to act as a positive allosteric modulator of the benzodiazepine receptor. This results in an increase in the activity of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
Etazolate has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been suggested to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Etazolate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have a low toxicity and is well-tolerated in animal models. However, its effects on humans are not well understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on Etazolate. It may be useful in the treatment of anxiety disorders and epilepsy, and more studies are needed to determine its potential therapeutic applications. It may also have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans and to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of Etazolate involves the reaction of 4-chloro-2-nitrophenol with morpholine and subsequent reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then reacted with ethyl chloroacetate to yield the final product.
Applications De Recherche Scientifique
Etazolate has been studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects in animal models and has been suggested as a potential treatment for anxiety disorders and epilepsy.
Propriétés
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-2-16-14(18)10-22-12-4-3-11(15)9-13(12)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWXEDQLCOTWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5178247.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5178255.png)
![4-[(4-{N-[(3,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5178258.png)


![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)
![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)


